3-Hydroxy-2,2-dimethylpropanoic acid

Description

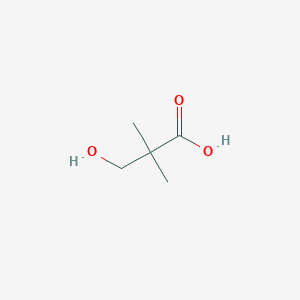

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,3-6)4(7)8/h6H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFQSFOGKVZWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063616 | |

| Record name | 3-Hydroxy-2,2-dimethylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4835-90-9 | |

| Record name | Hydroxypivalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4835-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-dimethylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4835-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-hydroxy-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2,2-dimethylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypivalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2,2-DIMETHYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJP2CXK56P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of polymers, coatings, and active pharmaceutical ingredients.[1] Its unique sterically hindered structure, featuring a quaternary carbon adjacent to the carboxyl group, imparts enhanced stability and specific reactivity to its derivatives.[2] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the core chemical transformations.

Introduction

This compound (CAS 4835-90-9) is a white crystalline solid with both a hydroxyl and a carboxylic acid functional group.[1] This dual functionality allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis.[2] The primary industrial production of this acid centers around the aldol condensation of isobutyraldehyde and formaldehyde, followed by an oxidation step.[3] Alternative routes, though less common industrially, include the oxidation of neopentyl glycol and the Cannizzaro reaction of hydroxypivalaldehyde.[4] This document will delve into the technical details of these synthetic methodologies.

Core Synthesis Pathways

The synthesis of this compound predominantly follows a two-step process starting from readily available aldehydes. The overall workflow can be visualized as follows:

Caption: General two-step synthesis pathway for this compound.

The primary pathways for the synthesis of this compound are detailed below.

Synthesis from Isobutyraldehyde and Formaldehyde

This is the most common industrial route, involving two main stages:

-

Aldol Condensation to form Hydroxypivaldehyde: Isobutyraldehyde reacts with formaldehyde in the presence of a base catalyst, typically a trialkylamine like triethylamine, to yield hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal).[5][6]

-

Oxidation of Hydroxypivaldehyde: The intermediate, hydroxypivaldehyde, is then oxidized to this compound. Several oxidizing agents can be used, with hydrogen peroxide being a preferred option in many patented processes.[4]

Oxidation of Neopentyl Glycol

This compound can also be synthesized by the oxidation of neopentyl glycol. However, this method is often associated with low yields, making it less attractive for industrial-scale production.[1] The oxidation can be carried out using oxidizing agents like potassium permanganate or through catalytic oxidation with oxygen or air over platinum or palladium on carbon catalysts in an alkaline solution.[1][4]

Cannizzaro Reaction of Hydroxypivalaldehyde

The Cannizzaro reaction provides another route to this compound from hydroxypivalaldehyde. This reaction involves the base-induced disproportionation of two molecules of the aldehyde, which lacks α-hydrogens, to yield one molecule of the corresponding primary alcohol (neopentyl glycol) and one molecule of the carboxylic acid (this compound).[4][7][8] A significant drawback of this method is the theoretical maximum yield of 50% for the desired carboxylic acid, with an equimolar amount of neopentyl glycol produced as a byproduct.[4][8]

The following diagram illustrates the relationship between the different starting materials and the target product.

Caption: Synthetic routes to this compound.

Experimental Protocols

Synthesis of Hydroxypivaldehyde from Isobutyraldehyde and Formaldehyde

Principle: This procedure is based on the base-catalyzed aldol condensation of isobutyraldehyde and formaldehyde.

Materials:

-

Isobutyraldehyde

-

Formaldehyde (e.g., 44% aqueous solution)

-

Triethylamine

-

Water

Procedure:

-

To a suitable reactor, add freshly distilled isobutyraldehyde, a de-acidified 44% formaldehyde solution, and triethylamine. A typical molar ratio is approximately 1:2 of formaldehyde to isobutyraldehyde with a catalytic amount of triethylamine.[9]

-

Gradually raise the temperature of the mixture to approximately 70°C while stirring.[10]

-

Maintain this temperature for about one hour to allow the reaction to proceed.[9]

-

After the reaction period, cool the solution to 20°C. The resulting solution will contain hydroxypivaldehyde, unreacted isobutyraldehyde, water, triethylamine, and some byproducts.[9]

-

The hydroxypivaldehyde can be recovered and purified through distillation under reduced pressure.[9][10]

Oxidation of Hydroxypivalaldehyde to this compound using Hydrogen Peroxide

Principle: This protocol describes the controlled oxidation of hydroxypivalaldehyde using hydrogen peroxide.

Materials:

-

Aqueous solution of hydroxypivalaldehyde

-

Hydrogen peroxide (e.g., 35% aqueous solution)

Procedure:

-

Charge a reactor with an aqueous solution of crude hydroxypivalaldehyde and heat it to a temperature between 60°C and 80°C.[1]

-

Slowly meter in an aqueous hydrogen peroxide solution into the hydroxypivalaldehyde solution. The addition rate should be controlled such that the concentration of hydrogen peroxide in the reaction mixture does not exceed 4% by weight.[1]

-

Continue the addition of hydrogen peroxide until the concentration of hydroxypivalaldehyde falls below 1% by weight of the total reaction mixture.[1]

-

After the addition is complete, maintain the reaction mixture at the specified temperature for an additional hour to ensure complete reaction.[1]

-

The resulting aqueous solution of this compound can then be further purified.

Cannizzaro Reaction of Hydroxypivalaldehyde

Principle: This method utilizes a strong base to induce the disproportionation of hydroxypivalaldehyde into this compound and neopentyl glycol.

Materials:

-

Hydroxypivalaldehyde

-

Concentrated potassium hydroxide (KOH) solution

-

Dichloromethane (for extraction)

-

Hydrochloric acid (for acidification)

Procedure:

-

Prepare a concentrated solution of potassium hydroxide in water.

-

Cool the KOH solution in an ice-water bath.

-

Add hydroxypivalaldehyde to the cold KOH solution and shake the mixture vigorously to form an emulsion.

-

Allow the mixture to stand, typically overnight, for the reaction to complete.[3]

-

After the reaction, extract the mixture with dichloromethane to separate the neopentyl glycol (which will be in the organic layer).[11]

-

The remaining aqueous layer contains the potassium salt of this compound.

-

Carefully acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

-

The precipitated acid can then be collected by filtration and purified by recrystallization.

Quantitative Data Summary

The following tables summarize quantitative data for the key synthesis pathways, compiled from various sources.

Table 1: Aldol Condensation of Isobutyraldehyde and Formaldehyde

| Parameter | Value | Reference |

| Reactant Ratio (Formaldehyde:Isobutyraldehyde) | ~1:2 (molar) | [9] |

| Catalyst | Triethylamine | [9][10] |

| Catalyst Loading | Catalytic amount | [9] |

| Temperature | ~70°C | [10] |

| Reaction Time | 1 hour | [9] |

| Yield of Hydroxypivaldehyde | 42-50 wt% in reaction mixture | [9] |

Table 2: Oxidation of Hydroxypivalaldehyde with Hydrogen Peroxide

| Parameter | Value | Reference |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | [1] |

| Temperature | 60-80°C | [1] |

| H₂O₂ Concentration Control | Kept below 4 wt% in reaction mixture | [1] |

| Endpoint | Hydroxypivalaldehyde concentration < 1 wt% | [1] |

| Yield of Hydroxypivalic Acid | 74.0% of theoretical | [1] |

Table 3: Cannizzaro Reaction of Hydroxypivalaldehyde

| Parameter | Value | Reference |

| Reagent | Concentrated strong base (e.g., KOH) | [7][8] |

| Products | This compound and Neopentyl glycol | [4] |

| Theoretical Yield of Acid | 50% | [8] |

| Byproduct | Equimolar amount of Neopentyl glycol | [4] |

Conclusion

The synthesis of this compound is predominantly achieved through a robust two-step process involving the aldol condensation of isobutyraldehyde and formaldehyde, followed by the oxidation of the resulting hydroxypivalaldehyde. The oxidation with hydrogen peroxide is a well-documented and efficient method. While alternative routes such as the direct oxidation of neopentyl glycol and the Cannizzaro reaction of hydroxypivalaldehyde exist, they present challenges in terms of yield and byproduct formation, respectively, making them less favorable for large-scale industrial production. The choice of synthesis pathway will ultimately depend on factors such as desired purity, acceptable yield, and economic considerations. This guide provides the foundational technical information required for researchers and professionals to understand and implement the synthesis of this important chemical intermediate.

References

- 1. US5801276A - Process for the preparation of hydroxypivalic acid - Google Patents [patents.google.com]

- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 4. US5801276A - Process for the preparation of hydroxypivalic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 8. EP0763517A1 - Process for the preparation of the neopentylglycol ester of hydroxypivalic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. KR20150118808A - Preparation method of hydroxypivaldehyde - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Hydroxypivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypivalic acid, systematically known as 3-hydroxy-2,2-dimethylpropanoic acid, is a bifunctional organic compound of significant interest in various industrial and research sectors.[1][2][3] Its unique structure, featuring both a hydroxyl and a carboxylic acid group attached to a sterically hindered neopentyl backbone, imparts a distinct set of chemical and physical properties.[3][4] This guide provides a comprehensive overview of the physicochemical properties of hydroxypivalic acid, its synthesis, and its applications, with a focus on data relevant to research and development professionals.

Core Physicochemical Properties

The properties of hydroxypivalic acid are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Chemical Identification

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,2-Dimethyl-3-hydroxypropionic acid, Oxypivalic acid | [2][4][6][7] |

| CAS Number | 4835-90-9 | [1][2][8] |

| Molecular Formula | C5H10O3 | [1][2][5][8][9] |

| Molecular Weight | 118.13 g/mol | [2][5][9] |

| Canonical SMILES | CC(C)(CO)C(=O)O | [1][5] |

| InChIKey | RDFQSFOGKVZWKF-UHFFFAOYSA-N | [1][8] |

| pKa | 4.55 ± 0.10 (Predicted) | [1] |

| LogP | -0.02 | [10] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid/powder | [1][2][3][6] |

| Melting Point | 124-127 °C. There are conflicting reports, with some sources citing -16 °C, which may refer to a molten solid or a different purity grade. | [2][6][7][9] |

| Boiling Point | 164-166 °C at 20 mm Hg | [9][10] |

| Density | 1.221 g/mL at 25 °C | [9][10] |

| Flash Point | >230 °F (>110 °C) | [9][10] |

| Vapor Pressure | 0.446 Pa at 25 °C | [9][10] |

| Refractive Index (n20/D) | 1.5215 | [9][10] |

Table 3: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2][6][9] |

| Methanol | Soluble | [6] |

| Ethanol | Moderately soluble | [1] |

| Acetone | Moderately soluble | [1][2] |

| Chloroform | Sparingly soluble (especially when heated) | [2][10] |

Experimental Protocols: Synthesis of Hydroxypivalic Acid

Several synthetic routes to hydroxypivalic acid have been established, primarily involving the oxidation of precursor molecules. These methods are crucial for its industrial production.

Oxidation of Hydroxypivalaldehyde with Hydrogen Peroxide

This method is a common industrial process for preparing hydroxypivalic acid.[11]

-

Principle: The aldehyde group of hydroxypivalaldehyde is selectively oxidized to a carboxylic acid using hydrogen peroxide as the oxidizing agent.

-

Detailed Methodology:

-

An aqueous solution of hydroxypivalaldehyde is prepared and placed in a reaction vessel.

-

The solution is heated to a temperature range of 60°C to 80°C.

-

An aqueous solution of hydrogen peroxide is metered into the hydroxypivalaldehyde solution. The addition rate is carefully controlled to ensure that the concentration of hydrogen peroxide in the reaction mixture does not exceed 4% by weight. This control is critical for safety and to prevent side reactions.

-

The reaction is monitored, and the addition of hydrogen peroxide is stopped when the concentration of hydroxypivalaldehyde falls below 1% by weight.

-

Upon completion, the resulting hydroxypivalic acid can be isolated and purified.

-

Aldol Condensation Followed by Oxidation

This pathway utilizes readily available starting materials.[12]

-

Principle: An aldol reaction between isobutyraldehyde and formaldehyde produces an intermediate aldehyde, which is then oxidized to hydroxypivalic acid.

-

Detailed Methodology:

-

Aldol Condensation: Isobutyraldehyde and formaldehyde are reacted in the presence of a catalyst, such as triethylamine, to form the aldol adduct.

-

Oxidation: The intermediate aldehyde from the first step is then oxidized to the carboxylic acid. This can be achieved using various oxidation catalysts, including metal oxides or phosphotungstic acid.

-

Optimization: Key reaction conditions such as temperature, pH, and catalyst loading are optimized to maximize yield and purity of the final product.

-

Other Reported Synthesis Methods

-

Potassium Permanganate Oxidation: Hydroxypivalic acid can be synthesized by the oxidation of neopentyl glycol using potassium permanganate. However, this method is often associated with low yields.[11]

-

Cannizzaro Reaction: The Cannizzaro reaction of hydroxypivalaldehyde can also produce hydroxypivalic acid. A significant drawback of this method is the co-production of molar equivalents of neopentyl glycol, making it less efficient from an industrial perspective.[11]

Visualizations: Synthesis Workflow and Applications

The following diagrams illustrate the key synthesis pathway and the primary applications of hydroxypivalic acid.

Caption: Workflow for the synthesis of hydroxypivalic acid via oxidation.

Caption: Key industrial applications of hydroxypivalic acid.

Applications in Research and Drug Development

The bifunctional nature of hydroxypivalic acid makes it a valuable building block in chemical synthesis.[1][3]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][10] For example, it is used in the creation of drugs like tomeglovir.[2] Its role is to be incorporated into the molecular structure of the final drug product.[1]

-

Polymer and Resin Synthesis: In material science, hydroxypivalic acid is used in the production of polyesters and polyurethanes.[2][3] The neopentyl structure contributes to enhanced properties such as hydrolytic resistance, durability, and adhesion in coatings and other materials.[3] Its ester, hydroxypivalic acid neopentyl glycol ester (HPN), is particularly important as a modifier in polyesters for various coatings, improving weatherability and flexibility.[13][14]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and herbicides.[2][3]

Safety and Handling

According to available safety data, hydroxypivalic acid is considered to have low acute toxicity but requires careful handling.[1]

-

Hazards: It can cause skin irritation and serious eye damage.[15] Contact with skin, eyes, or mucous membranes may lead to irritation.[1]

-

Personal Protective Equipment (PPE): When handling, it is essential to wear suitable protective clothing, gloves, and tightly fitting safety goggles.[15][16]

-

Handling: Use in a well-ventilated area and avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[1][15]

Conclusion

Hydroxypivalic acid is a versatile chemical intermediate with a well-defined set of physicochemical properties. Its unique molecular structure provides stability and reactivity, making it a valuable component in the synthesis of pharmaceuticals, high-performance polymers, and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 4835-90-9: Hydroxypivalic acid | CymitQuimica [cymitquimica.com]

- 5. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxypivalic Acid | 4835-90-9 | TCI AMERICA [tcichemicals.com]

- 7. Hydroxypivalic acid - Wikidata [wikidata.org]

- 8. Hydroxypivalic acid [webbook.nist.gov]

- 9. 4835-90-9 CAS MSDS (3-Hydroxypivalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 3-Hydroxypivalic acid | 4835-90-9 [chemicalbook.com]

- 11. US5801276A - Process for the preparation of hydroxypivalic acid - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. NEOPENTYL GLYCOL MONO(HYDROXYPIVALATE) | 1115-20-4 [amp.chemicalbook.com]

- 14. NEOPENTYL GLYCOL MONO(HYDROXYPIVALATE) | 1115-20-4 [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanoic Acid (CAS: 4835-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also widely known by its trivial name hydroxypivalic acid, is a carboxylic acid derivative with the CAS number 4835-90-9. This bifunctional molecule, containing both a hydroxyl and a carboxylic acid group, serves as a versatile building block in various chemical syntheses. Its structural features make it a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of antiviral medications, as well as in the production of polymers and specialty chemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It possesses a faint, characteristic acidic odor and has limited solubility in water but is more soluble in polar organic solvents like ethanol and acetone.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [2] |

| Molecular Weight | 118.13 g/mol | [2] |

| Density | 1.221 g/mL at 25 °C | [2] |

| Melting Point | -16 °C (lit.) | [2] |

| Boiling Point | 164-166 °C at 20 mm Hg (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Water Solubility | Soluble | [1] |

| SMILES | O=C(O)C(C)(C)CO | [2] |

| InChIKey | RDFQSFOGKVZWKF-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, most notably through the oxidation of neopentyl glycol derivatives or the Cannizzaro reaction of hydroxypivalaldehyde.[1]

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Hydroxypivalaldehyde

This protocol is adapted from a patented industrial process.

Materials:

-

Hydroxypivalaldehyde (aqueous solution)

-

Hydrogen peroxide (H₂O₂, aqueous solution)

Procedure:

-

An aqueous solution of hydroxypivalaldehyde is charged into a reaction vessel.

-

The solution is heated to a temperature between 60°C and 80°C.

-

An aqueous solution of hydrogen peroxide is metered into the vessel. The addition rate is controlled to maintain the concentration of hydrogen peroxide in the reaction mixture below 4% by weight.

-

The reaction is monitored, and the addition of hydrogen peroxide is stopped when the concentration of hydroxypivalaldehyde falls below 1% by weight.

-

The resulting aqueous solution contains this compound.

Protocol 2: Purification by Extraction

This is a general purification method that can be adapted based on the crude product mixture.

Materials:

-

Crude this compound solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

The aqueous reaction mixture is transferred to a separatory funnel.

-

The solution is extracted three times with equal volumes of ethyl acetate.

-

The combined organic layers are washed twice with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[4]

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques.

Table 2: Analytical Data for this compound

| Technique | Key Observations | Reference(s) |

| ¹H NMR | Chemical shifts observed at approximately 1.23 ppm (singlet, 6H, two CH₃ groups), 3.60 ppm (singlet, 2H, CH₂ group), and a broad signal for the OH and COOH protons. | [1] |

| GC-MS | The compound can be analyzed by GC-MS, often after derivatization, to confirm its molecular weight and fragmentation pattern. | [5][6] |

| FTIR | Characteristic peaks for the hydroxyl (O-H stretch) and carboxylic acid (C=O and O-H stretches) functional groups are expected. | [5] |

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and polymers.

Pharmaceutical Intermediate

A significant application of this compound is in the synthesis of the antiviral drug tomeglovir .[7] Tomeglovir is a non-nucleosidic inhibitor of human cytomegalovirus (CMV). The unique structure of this compound is incorporated into the final drug molecule, highlighting its importance in the development of antiviral therapies.[7]

Polymer Synthesis

The bifunctional nature of hydroxypivalic acid makes it a useful monomer in the synthesis of polyesters.[8] The hydroxyl and carboxylic acid groups can participate in polycondensation reactions to form ester linkages, leading to the formation of polymers with tailored properties for use in coatings and resins.

Synthesis of Tomeglovir Workflow

The following diagram illustrates the role of this compound as a building block in a synthetic route.

Caption: Role of this compound in drug synthesis.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[2] There is a risk of serious damage to the eyes upon contact.[2] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[2] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2]

Table 3: Hazard and Safety Information

| Code | Description | Reference(s) |

| Hazard Symbols | Xi (Irritant) | [2] |

| Risk Codes | R36, R37/38, R41 | [2] |

| Safety Codes | S26, S37/39 | [2] |

Conclusion

This compound (CAS: 4835-90-9) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and polymer industries. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for complex molecular architectures. For researchers and professionals in drug development, this compound offers a key starting material for the synthesis of novel therapeutic agents, as exemplified by its role in the production of the antiviral drug tomeglovir. A thorough understanding of its chemistry and handling requirements is essential for its safe and effective utilization in research and manufacturing.

References

- 1. 3-Hydroxypivalic acid(4835-90-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | CAS 4835-90-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Hydroxypivalic acid - Wikidata [wikidata.org]

- 4. benchchem.com [benchchem.com]

- 5. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthetic Evolution of Hydroxypivalic Acid: A Technical Guide

Introduction: 3-Hydroxy-2,2-dimethylpropanoic acid, commonly known as hydroxypivalic acid, is a bifunctional organic compound of significant interest in the chemical and pharmaceutical industries. Its unique structural features, possessing both a hydroxyl and a carboxylic acid group on a neopentyl backbone, have made it a valuable building block in the synthesis of a diverse array of molecules, from high-performance polymers to antiviral therapeutics. This technical guide provides an in-depth exploration of the discovery and history of hydroxypivalic acid, a detailed examination of its key synthesis methodologies with experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Discovery and Historical Context

While the exact individual credited with the discovery of hydroxypivalic acid remains obscure in the scientific literature, its synthesis and characterization emerged from the broader exploration of branched-chain carboxylic acids in the mid-20th century. A pivotal moment in its history was the publication in 1964 in the journal Monatshefte für Chemie, which first described a method for its preparation. This early work laid the foundation for subsequent investigations and the eventual industrial production of this versatile intermediate.

Initial synthetic routes explored included the oxidation of neopentyl glycol and the Cannizzaro reaction of hydroxypivalaldehyde. However, these early methods were often plagued by low yields and the formation of significant byproducts, rendering them less suitable for large-scale industrial application. The development of more efficient and selective synthetic pathways has been a continuous area of research, driven by the increasing demand for hydroxypivalic acid in various fields.

Key Synthesis Methodologies

Several synthetic routes to hydroxypivalic acid have been developed and refined over the years. The most prominent methods include the oxidation of neopentyl glycol, the Cannizzaro reaction of hydroxypivalaldehyde, and the oxidation of hydroxypivalaldehyde with hydrogen peroxide.

Oxidation of Neopentyl Glycol

The oxidation of neopentyl glycol (2,2-dimethyl-1,3-propanediol) to hydroxypivalic acid represents a direct approach to its synthesis. This method typically employs strong oxidizing agents to selectively convert one of the primary alcohol groups to a carboxylic acid.

Experimental Protocol: A general procedure for the oxidation of neopentyl glycol involves dissolving the diol in an appropriate solvent, followed by the controlled addition of an oxidizing agent such as potassium permanganate or nitric acid. The reaction temperature and time are critical parameters that must be carefully controlled to maximize the yield of the desired product and minimize over-oxidation to pivalic acid or cleavage of the carbon-carbon bonds.

-

Reaction Scheme: HOCH₂C(CH₃)₂CH₂OH + [O] → HOCH₂C(CH₃)₂COOH + H₂O

-

Challenges: A significant drawback of this method is the potential for low yields due to the difficulty in selectively oxidizing only one of the two hydroxyl groups and the possibility of side reactions.

Cannizzaro Reaction of Hydroxypivalaldehyde

The Cannizzaro reaction provides an alternative route to hydroxypivalic acid from hydroxypivalaldehyde (3-hydroxy-2,2-dimethylpropanal). This disproportionation reaction, which occurs in the presence of a strong base, simultaneously produces hydroxypivalic acid and neopentyl glycol.[1][2][3][4]

Experimental Protocol: In a typical Cannizzaro reaction, hydroxypivalaldehyde is treated with a concentrated solution of a strong base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures.[1][2][3][4] The reaction mixture is then neutralized with an acid to precipitate the hydroxypivalic acid, which can be separated from the co-product, neopentyl glycol, by techniques such as crystallization or chromatography.

-

Reaction Scheme: 2 HOCH₂C(CH₃)₂CHO + NaOH → HOCH₂C(CH₃)₂COONa + HOCH₂C(CH₃)₂CH₂OH

-

Yield: Under ideal conditions, the Cannizzaro reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid, limiting the theoretical maximum yield of hydroxypivalic acid to 50% based on the starting aldehyde.[3]

Oxidation of Hydroxypivalaldehyde with Hydrogen Peroxide

The oxidation of hydroxypivalaldehyde with hydrogen peroxide has emerged as a preferred industrial method for the synthesis of hydroxypivalic acid due to its higher efficiency and selectivity. This method was first reported in 1964 and has since been optimized for large-scale production.

Experimental Protocol: The process involves the controlled addition of hydrogen peroxide to a solution of hydroxypivalaldehyde. The reaction is typically carried out in an aqueous medium, and the temperature is carefully maintained to ensure a safe and efficient conversion. The reaction is highly exothermic and requires careful monitoring of the reaction conditions to prevent runaway reactions.

-

Reaction Scheme: HOCH₂C(CH₃)₂CHO + H₂O₂ → HOCH₂C(CH₃)₂COOH + H₂O

-

Industrial Significance: This method is favored in industrial settings because it avoids the formation of a co-product, leading to a higher theoretical yield and simpler purification processes compared to the Cannizzaro reaction.

Quantitative Data

The following tables summarize key quantitative data for hydroxypivalic acid and its synthesis.

Table 1: Physicochemical Properties of Hydroxypivalic Acid

| Property | Value |

| Chemical Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | White crystalline solid[5] |

| Melting Point | 124-127 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in water, ethanol, and acetone[5] |

| CAS Number | 4835-90-9 |

Table 2: Spectroscopic Data for Hydroxypivalic Acid

| Spectroscopic Technique | Key Peaks / Chemical Shifts |

| ¹H NMR (CDCl₃) | δ 1.23 (s, 6H, 2x CH₃), 3.60 (s, 2H, CH₂OH), ~11 (br s, 1H, COOH)[5] |

| ¹³C NMR (CDCl₃) | δ 21.8 (2C, CH₃), 44.5 (C(CH₃)₂), 70.1 (CH₂OH), 183.5 (COOH) |

| IR (KBr) | 3400-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid and alcohol), 2960 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch of carboxylic acid), 1050 cm⁻¹ (C-O stretch of alcohol)[6][7][8] |

| Mass Spectrometry (EI) | m/z (%): 118 (M⁺), 101, 87, 73, 57, 45, 43, 41[9] |

Table 3: Comparison of Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Oxidation of Neopentyl Glycol | Neopentyl Glycol | Strong Oxidants | Low to Moderate | Direct route from a common diol | Low selectivity, potential for over-oxidation |

| Cannizzaro Reaction | Hydroxypivalaldehyde | Strong Base (NaOH) | ~50% | Utilizes a classic named reaction | Co-production of neopentyl glycol, lower atom economy |

| Oxidation with Hydrogen Peroxide | Hydroxypivalaldehyde | H₂O₂ | High | High selectivity, no co-product | Exothermic reaction requires careful control |

Role in Pharmaceutical Synthesis: The Case of Tomeglovir

Hydroxypivalic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of tomeglovir, an antiviral agent.[10] The synthesis of tomeglovir highlights the utility of hydroxypivalic acid as a chiral building block, where its hydroxyl and carboxylic acid functionalities are strategically modified to construct the final complex drug molecule.

Logical Relationships in Synthesis Planning

The selection of a synthetic route for hydroxypivalic acid depends on several factors, including the desired scale of production, cost of starting materials, and environmental considerations. The following diagram illustrates the logical flow for choosing a synthesis method.

Conclusion

Hydroxypivalic acid, since its first described synthesis in the mid-20th century, has evolved from a laboratory curiosity to a key industrial chemical. The development of efficient and selective synthetic methods, particularly the oxidation of hydroxypivalaldehyde with hydrogen peroxide, has enabled its widespread use. Its bifunctional nature makes it a versatile building block, with its role in the synthesis of the antiviral drug tomeglovir underscoring its importance in the pharmaceutical industry. The continued exploration of its chemistry and applications promises to unveil new opportunities for this valuable molecule.

References

- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. 3-Hydroxypivalic acid(4835-90-9) 1H NMR [m.chemicalbook.com]

- 6. Hydroxypivalic acid [webbook.nist.gov]

- 7. Hydroxypivalic acid [webbook.nist.gov]

- 8. Hydroxypivalic acid [webbook.nist.gov]

- 9. Hydroxypivalic acid [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

Spectroscopic Profile of 3-Hydroxy-2,2-dimethylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid), a valuable building block in organic synthesis. This document collates quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of comparison and reference. Detailed experimental protocols, derived from established methodologies for similar small organic acids, are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.228 | Singlet | 6H | 2 x CH₃ |

| 3.598 | Singlet | 2H | CH₂ |

| ~7.0 (broad) | Singlet | 2H | OH, COOH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 21.5 | 2 x CH₃ |

| 42.5 | C(CH₃)₂ |

| 70.8 | CH₂OH |

| 183.5 | COOH |

Solvent: Not specified in the available data. The chemical shifts are typical for this compound in a deuterated organic solvent.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Absorption |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2970 | C-H stretch (aliphatic) |

| 1690-1760 | C=O stretch (carbonyl) |

| 1210-1320 | C-O stretch |

| 910-950 | O-H bend (out-of-plane) |

Sample Preparation: KBr pellet or ATR-Neat[1]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - OH]⁺ |

| 87 | High | [M - CH₂OH]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

| 45 | High | [COOH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized yet comprehensive experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small, polar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

For ¹H NMR: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

For ¹³C NMR: A higher concentration is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of the deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are usually sufficient.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The broad O-H stretch of the carboxylic acid and the strong C=O stretch are key diagnostic peaks.[2][3][4][5]

Mass Spectrometry (MS)

1. Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

For volatile compounds, direct injection into the GC is possible. However, for polar molecules like this compound, derivatization is often necessary to increase volatility and thermal stability. A common method is silylation:

-

Dissolve a small amount of the sample (1-2 mg) in a suitable solvent (e.g., pyridine or acetonitrile).

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60-80°C for 30 minutes) to convert the acidic protons of the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) ethers and esters, respectively.

-

-

Inject an aliquot of the derivatized sample into the GC-MS system.

2. Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 80°C and ramping up to 250°C.

-

-

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

3. Data Processing:

-

The mass spectrometer detects the ions as they elute from the GC column, generating a mass spectrum for each time point.

-

Analyze the mass spectrum of the peak corresponding to the derivatized this compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylpropanoic Acid: From Molecular Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid), a versatile building block in organic synthesis with significant applications in the pharmaceutical and materials science industries. This document details its molecular structure, physicochemical properties, synthesis and purification protocols, spectroscopic data for characterization, and its burgeoning role in drug development, particularly as a precursor to antiviral agents and as a scaffold for novel anticancer therapeutics.

Introduction

This compound (CAS No. 4835-90-9) is a carboxylic acid featuring a primary hydroxyl group.[1][2] Its unique sterically hindered structure, arising from the gem-dimethyl group adjacent to the carboxylic acid, imparts specific reactivity and properties to its derivatives.[3] This guide aims to be a central resource for researchers, summarizing key technical information and experimental procedures related to this compound.

Molecular Structure and Chemical Identity

The molecular structure of this compound consists of a propanoic acid backbone with two methyl groups at the C2 position and a hydroxyl group at the C3 position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 4835-90-9[1][2] |

| Molecular Formula | C₅H₁₀O₃[1][2] |

| Molecular Weight | 118.13 g/mol [1][2] |

| SMILES | CC(C)(CO)C(=O)O[2] |

| InChI Key | RDFQSFOGKVZWKF-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a white crystalline solid and is soluble in water.[1][4][5]

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | -16 °C (lit.) | [4][5] |

| Boiling Point | 164-166 °C at 20 mmHg (lit.) | [4][5] |

| Density | 1.221 g/mL at 25 °C (lit.) | [4][5] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Water Solubility | Soluble | [4] |

| pKa (Predicted) | 4.55 ± 0.10 | [4] |

Experimental Protocols

Synthesis of this compound

A common and industrially relevant method for the synthesis of this compound involves a two-step process starting from isobutyraldehyde and formaldehyde to first produce 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde), followed by its oxidation.

Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)

This step involves the base-catalyzed aldol condensation of isobutyraldehyde and formaldehyde.[6][7]

-

Materials: Isobutyraldehyde, formaldehyde (aqueous solution, e.g., 37%), triethylamine (or other suitable base catalyst).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the isobutyraldehyde and the base catalyst (e.g., triethylamine).

-

Slowly add the formaldehyde solution to the reaction mixture while maintaining the temperature in the range of 50-70 °C. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

The resulting product is an aqueous solution of hydroxypivaldehyde.

-

Step 2: Oxidation of 3-Hydroxy-2,2-dimethylpropanal to this compound

The crude hydroxypivaldehyde from the previous step can be oxidized to the desired carboxylic acid using an oxidizing agent such as hydrogen peroxide.[6]

-

Materials: Aqueous solution of 3-hydroxy-2,2-dimethylpropanal, hydrogen peroxide (e.g., 30% aqueous solution).

-

Procedure:

-

Transfer the aqueous solution of hydroxypivaldehyde to a suitable reaction vessel.

-

Slowly add the hydrogen peroxide solution to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature between 60-80 °C.[6]

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the hydroxypivaldehyde is consumed.

-

The reaction mixture will contain an aqueous solution of this compound.

-

Purification

Purification of this compound from the aqueous reaction mixture can be achieved through several methods, including distillation and crystallization.

-

Distillation: The product can be purified by vacuum distillation.[6] The boiling point is reported as 164-166 °C at 20 mmHg.[4][5] This method is effective for separating the acid from non-volatile impurities.

-

Crystallization: Crystallization from a suitable solvent or from the concentrated aqueous solution upon cooling can yield a high-purity solid product. The choice of solvent will depend on the impurity profile.

Spectroscopic Data for Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the methylene group adjacent to the hydroxyl group (singlet), the hydroxyl proton, and the carboxylic acid proton.[8] |

| ¹³C NMR | Resonances for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the carbonyl carbon.[2] |

| IR Spectroscopy | Broad absorption band for the O-H stretch of the carboxylic acid and the alcohol, and a strong C=O stretching vibration for the carboxylic acid.[2][9] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[10] |

Role in Drug Development and Biological Activity

This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).

Antiviral Agents

A significant application of this molecule is in the synthesis of the antiviral drug tomeglovir .[1] Tomeglovir is a non-nucleosidic inhibitor of human cytomegalovirus (HCMV), a virus that can cause severe disease in immunocompromised individuals.[1] The hydroxypivalic acid moiety is a key structural component of tomeglovir.

Anticancer Research: HDAC Inhibition

Derivatives of this compound have been synthesized and investigated as potential anticancer agents, specifically as histone deacetylase (HDAC) inhibitors .[11][12] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[11][12] Aberrant HDAC activity is linked to the development of various cancers.

The general mechanism of action for many HDAC inhibitors involves a zinc-binding group that chelates the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[11][12] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its application as a key intermediate in the synthesis of high-value products. Its role in the production of the antiviral drug tomeglovir and the potential of its derivatives as anticancer agents highlight its importance in medicinal chemistry and drug development. This guide provides a foundational resource for researchers working with this compound, consolidating essential data and experimental insights. Further research into novel applications and more efficient, greener synthesis routes for this valuable building block is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108463451B - Production method of hydroxypivalaldehyde - Google Patents [patents.google.com]

- 4. 3-Hydroxypivalic acid | 4835-90-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. US5801276A - Process for the preparation of hydroxypivalic acid - Google Patents [patents.google.com]

- 7. EP2951144B1 - Preparation of hydroxy aldehydes - Google Patents [patents.google.com]

- 8. 3-Hydroxypivalic acid(4835-90-9) 1H NMR spectrum [chemicalbook.com]

- 9. Hydroxypivalic acid [webbook.nist.gov]

- 10. Hydroxypivalic acid [webbook.nist.gov]

- 11. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Hydroxy-2,2-dimethylpropanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, is a bifunctional molecule incorporating both a hydroxyl and a carboxylic acid functional group. This unique structure lends itself to a variety of applications, including its use as a monomer in the synthesis of polymers such as polyesters and polyurethanes, and as an intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in organic solvents is critical for its effective use in these fields, impacting reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details common experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 4835-90-9 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [2] |

| Molecular Weight | 118.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 122°C to 126°C | [3] |

| Boiling Point | 164-166 °C at 20 mm Hg | [2] |

| Density | 1.221 g/mL at 25 °C | [2] |

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Qualitative Solubility | Reference |

| Water | Protic | 2.5 g / 100 mL | 20 | Soluble / Sparingly | [3] |

| Methanol | Protic, Polar | Data not available | - | Slightly Soluble | |

| Ethanol | Protic, Polar | Data not available | - | Moderately Soluble | |

| Acetone | Aprotic, Polar | Data not available | - | Moderately Soluble | |

| Chloroform | Chlorinated | Data not available | - | Sparingly Soluble (with heating) | |

| Ethyl Acetate | Ester | Data not available | - | Recrystallization solvent (hot) | [4] |

| Toluene | Aromatic | Data not available | - | Data not available | |

| Heptane | Aliphatic | Data not available | - | Data not available |

Note: The lack of extensive quantitative data highlights a significant knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice of method depending on factors such as the desired accuracy, the amount of substance available, and the nature of the solute and solvent. Below are detailed methodologies for commonly cited techniques.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature until equilibrium is reached. The undissolved solid is then separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Detailed Methodology:

-

Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostated shaker bath).

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification:

-

A known mass or volume of the clear, saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the solid residue is weighed, and the mass of the dissolved solute is determined by subtraction.

-

The solubility is then calculated and can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

-

Logical Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric shake-flask solubility determination method.

Analytical Methods for Concentration Measurement

Instead of evaporating the solvent, the concentration of the solute in the saturated solution can be determined using various analytical techniques. This can be particularly useful for volatile solutes or when dealing with small sample volumes.

Principle: After reaching equilibrium and separating the solid phase as described in the shake-flask method, the concentration of the solute in the clear supernatant is measured using a suitable analytical instrument.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Calibration: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. These standards are injected into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Preparation: The filtered aliquot of the saturated solution is diluted with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

-

-

Gas Chromatography (GC):

-

Derivatization (if necessary): Carboxylic acids can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal decomposition. Derivatization to a more volatile and thermally stable ester (e.g., by reaction with a silylating agent like BSTFA or an alkylating agent) may be necessary.

-

Calibration: A calibration curve is generated using derivatized standards of known concentrations.

-

Sample Preparation: A known volume of the filtered saturated solution is derivatized under the same conditions as the standards.

-

Analysis and Calculation: The derivatized sample is analyzed by GC, and its concentration is determined from the calibration curve, followed by calculation of the original solubility.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Internal Standard: A known amount of an internal standard (a compound that does not react with the solute or solvent and has a distinct NMR signal that does not overlap with the signals of the solute or solvent) is added to a known volume of the filtered saturated solution.

-

Analysis: A quantitative ¹H NMR spectrum of the mixture is acquired.

-

Calculation: The concentration of this compound is determined by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.

-

Experimental Workflow for Solubility Determination using Analytical Methods

Caption: General workflow for determining solubility using various analytical techniques.

Signaling Pathways and Logical Relationships

The solubility of this compound is a fundamental physicochemical property rather than a direct participant in biological signaling pathways. However, its solubility is a critical determinant in the workflow of drug development and material science, influencing bioavailability and processability. The following diagram illustrates the logical relationship between the solubility of an active pharmaceutical ingredient (API) like this compound and key stages in drug development.

Caption: The influence of solubility on key stages of drug development.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While qualitative descriptions indicate moderate solubility in polar organic solvents, there is a notable lack of quantitative data in the public domain. The provided experimental protocols for gravimetric and analytical methods offer robust frameworks for researchers to determine the solubility in specific solvents relevant to their work. The logical workflow diagrams illustrate the standard procedures for solubility determination and the critical role of solubility in the broader context of drug development. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile of this versatile compound in a wider range of organic solvents.

References

- 1. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 4835-90-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 3-Hydroxy-2,2-dimethylpropionic acid, 97+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

Synthesis of 3-Hydroxy-2,2-dimethylpropanoic Acid from Hydroxypivaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-hydroxy-2,2-dimethylpropanoic acid, a valuable building block in pharmaceutical and chemical industries, starting from its precursor, hydroxypivaldehyde. The document details the preceding synthesis of hydroxypivaldehyde and the subsequent oxidation to the final product, including experimental protocols, quantitative data, and process visualizations.

Introduction

This compound, also known as hydroxypivalic acid, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. Its synthesis typically involves a two-step process: the formation of hydroxypivaldehyde followed by its oxidation. This guide focuses on the chemical methodologies employed in this transformation, providing practical details for laboratory and industrial applications.

Synthesis of the Precursor: Hydroxypivaldehyde

The primary route to hydroxypivaldehyde is the aldol condensation of isobutyraldehyde with formaldehyde.[1][2][3][4] This reaction is typically carried out under basic conditions.

Reaction Pathway

The reaction involves the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields hydroxypivaldehyde.

Catalysts and Reaction Conditions

A variety of basic catalysts can be employed for this condensation, including alkali metal hydroxides, carbonates, and amines like triethylamine.[5] Phase-transfer catalysts have also been shown to be effective, offering high yields and selectivities under mild conditions.[1] For instance, the use of an immobilized poly(ethylene glycol) (PEG 600-PS) catalyst can lead to isobutyraldehyde conversion rates of over 96% and hydroxypivaldehyde selectivity greater than 98% in a relatively short time and at moderate temperatures (e.g., 2 hours at 40°C).[1] Solid base catalysts, such as MgO-CuO/Al2O3, have also been developed for this process.[6]

The reaction is often performed in an aqueous medium, and the product can be purified through techniques like distillation and extraction to remove unreacted starting materials and byproducts.[5][7]

Core Synthesis: Oxidation of Hydroxypivaldehyde to this compound

The conversion of hydroxypivaldehyde to this compound is achieved through oxidation. Several oxidizing agents can be used, with hydrogen peroxide being a common and effective choice.[8] The Cannizzaro reaction is another possibility but is generally less favored industrially due to the co-production of neopentyl glycol in molar quantities.[8]

Chemical Reaction Pathway

The aldehyde functional group in hydroxypivaldehyde is selectively oxidized to a carboxylic acid group, yielding this compound.

Reaction Pathway Diagram

Caption: Oxidation of hydroxypivaldehyde.

Experimental Protocol: Oxidation with Hydrogen Peroxide

The following is a representative experimental protocol for the oxidation of hydroxypivaldehyde using hydrogen peroxide, based on literature descriptions.[8]

Materials:

-

Hydroxypivaldehyde

-

Hydrogen peroxide (30% aqueous solution)

-

Benzene (or another suitable solvent)

-

Water

Procedure:

-

An aqueous solution of hydroxypivaldehyde is prepared.

-

The oxidation can be carried out in a two-phase system, for example, using benzene and water.

-

A molar excess of hydrogen peroxide (e.g., up to a 20% excess) is added portion-wise to the hydroxypivaldehyde solution over a period of 1 to 3 hours.[8]

-

The reaction temperature is maintained in the range of 58°C to 85°C.[8] A catalyst-free oxidation is possible within the range of 60°C to 80°C.[8]

-

The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the this compound. This may involve separation of the organic and aqueous phases, followed by purification of the product from the aqueous layer, potentially through distillation under reduced pressure.[8]

Quantitative Data

The efficiency of the synthesis is evaluated based on reaction yield and product purity. The following table summarizes typical quantitative data reported in the literature for the synthesis of hydroxypivaldehyde and its oxidation.

| Parameter | Value | Reference |

| Hydroxypivaldehyde Synthesis | ||

| Isobutyraldehyde Conversion | >96% | [1] |

| Hydroxypivaldehyde Selectivity | >98% | [1] |

| Oxidation to this compound | ||

| Molar Amount of H₂O₂ (based on hydroxypivaldehyde) | ~75-85 mol % | [8] |

| Reaction Temperature | 60-80 °C | [8] |

Experimental Workflow

The overall process from starting materials to the final product can be visualized as a multi-step workflow.

Experimental Workflow Diagram

Caption: Overall synthesis workflow.

Conclusion

The synthesis of this compound from hydroxypivaldehyde is a well-established process. The initial aldol condensation to produce hydroxypivaldehyde can be performed with high efficiency using various catalytic systems. The subsequent oxidation, particularly with hydrogen peroxide, provides a direct route to the desired carboxylic acid. Careful control of reaction conditions and appropriate purification methods are crucial for obtaining a high-purity product. This guide provides a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN100540518C - Stabilized hydroxypivalaldehyde - Google Patents [patents.google.com]

- 5. DE2547540A1 - METHOD FOR PRODUCING HYDROXYPIVALDEHYDE - Google Patents [patents.google.com]

- 6. CN105771998B - Catalyst for preparing hydroxypivalaldehyde and application method thereof - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. US5801276A - Process for the preparation of hydroxypivalic acid - Google Patents [patents.google.com]

The Enigmatic Presence of 3-Hydroxy-2,2-dimethylpropanoic Acid in Nature: A Technical Overview

Despite database listings suggesting the natural occurrence of 3-Hydroxy-2,2-dimethylpropanoic acid, also known as hydroxypivalic acid, in Nicotiana tabacum (tobacco), a comprehensive review of primary scientific literature reveals a conspicuous absence of definitive evidence to support this claim. This technical guide addresses the current state of knowledge regarding this compound, navigating the conflicting information and providing a resource for researchers, scientists, and drug development professionals. The focus will be on the available analytical methodologies and synthetic routes, given the lack of confirmed natural biosynthetic pathways and quantitative data from natural sources.

Natural Occurrence: An Unsubstantiated Claim

Chemical databases such as PubChem and Wikidata have listed Nicotiana tabacum as a natural source of this compound.[1][2] However, extensive searches of peer-reviewed journals and metabolomic studies of tobacco have not yielded any primary research articles that definitively identify or quantify this specific compound in the plant. One secondary source explicitly contradicts these database entries, stating that hydroxypivalic acid is not known to occur naturally and is produced exclusively through synthetic methods.

This discrepancy highlights a critical gap in the current understanding of the natural distribution of this molecule. Without primary literature, crucial information regarding its concentration in tobacco, the specific tissues in which it might be found, and the environmental or genetic factors that could influence its presence remains unknown.

Biosynthesis: A Matter of Speculation

In the absence of direct evidence for its natural production, any discussion of the biosynthesis of this compound is purely speculative. However, considering the biosynthesis of structurally related branched-chain hydroxy acids, a hypothetical pathway could involve the metabolism of branched-chain amino acids like valine. Such a pathway would likely involve a series of enzymatic reactions including transamination, decarboxylation, and hydroxylation.

It is important to emphasize that this is a theoretical pathway, and no enzymes or genes responsible for the biosynthesis of this compound have been identified in Nicotiana tabacum or any other organism.

Synthetic Production and Analysis

In contrast to its elusive natural occurrence, the synthetic production of this compound is well-established. It is typically synthesized through chemical processes, and various analytical techniques are available for its characterization and quantification.

Synthetic Routes

A common laboratory and industrial synthesis method involves the oxidation of 2,2-dimethyl-1,3-propanediol. This reaction can be carried out using various oxidizing agents. The general workflow for a typical synthesis is outlined below.

Caption: A generalized workflow for the chemical synthesis of this compound.

Analytical Methodologies

For the analysis of this compound, particularly in complex matrices, chromatographic techniques coupled with mass spectrometry are the methods of choice.